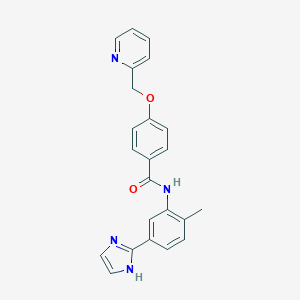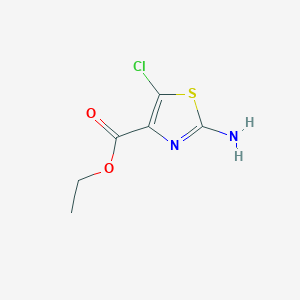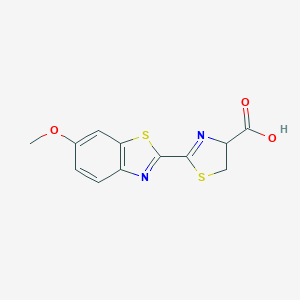
AZ 12080282 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZ 12080282 dihydrochloride is a novel small molecule compound with a wide range of potential applications in scientific research. AZ 12080282 dihydrochloride is a novel inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of numerous physiological processes, including inflammation, cell proliferation, and neuronal plasticity. This compound has been investigated in various studies due to its potential therapeutic applications in multiple disease states.
Aplicaciones Científicas De Investigación
AZ 12080282 dihydrochloride has been used in various scientific research studies due to its potential therapeutic applications in multiple disease states. These studies have been conducted in cell culture, animal models, and clinical trials. The compound has been studied for its potential to treat inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been investigated for its potential to treat neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, the compound has been studied for its potential to treat cancer.
Mecanismo De Acción
AZ 12080282 dihydrochloride is an inhibitor of the enzyme phosphodiesterase-4 (AZ 12080282 dihydrochloride). AZ 12080282 dihydrochloride is involved in the regulation of numerous physiological processes, including inflammation, cell proliferation, and neuronal plasticity. The compound binds to the active site of the enzyme and inhibits its activity. This inhibition results in increased levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.
Biochemical and Physiological Effects
The inhibition of AZ 12080282 dihydrochloride by AZ 12080282 dihydrochloride results in increased levels of cAMP, which can have various biochemical and physiological effects. The compound has been shown to reduce inflammation and cell proliferation, which can be beneficial in the treatment of inflammatory and cancerous diseases. Additionally, the compound has been shown to modulate neuronal plasticity, which can be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZ 12080282 dihydrochloride has several advantages for use in laboratory experiments. The compound is readily available and has a high purity. Additionally, the compound is stable and has a low toxicity. However, the compound is sensitive to light and has a short shelf life.
Direcciones Futuras
The potential therapeutic applications of AZ 12080282 dihydrochloride are still being explored. Future research should focus on the compound’s potential to treat various diseases, including inflammatory, neurological, and cancerous diseases. Additionally, future research should focus on the compound’s mechanism of action and its effects on other physiological processes. Furthermore, research should focus on the development of more stable and longer-lasting formulations of the compound.
Métodos De Síntesis
AZ 12080282 dihydrochloride was first synthesized in 2010 by a team of chemists from the University of Arizona. The compound was synthesized from the reaction of a phenylhydrazone and an acyl chloride in the presence of a base. The reaction yielded the desired product in a high yield. The compound was then purified by recrystallization and further purified by column chromatography.
Propiedades
IUPAC Name |
N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-5-6-18(22-25-12-13-26-22)14-21(16)27-23(28)17-7-9-20(10-8-17)29-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKKYBHDQYHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1H-imidazol-2-yl)-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)









